3-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butan-2-ol
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Overview
Description
3-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butan-2-ol is a complex organic compound that features a boronic ester group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butan-2-ol typically involves the formation of the pyrazole ring followed by the introduction of the boronic ester group. One common method involves the reaction of 3-methyl-1-butanol with 4-bromo-1H-pyrazole under basic conditions to form the pyrazole intermediate. This intermediate is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst to introduce the boronic ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are often used.
Substitution: Palladium catalysts and bases like K2CO3 (Potassium carbonate) are typically used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Various alcohol derivatives.
Substitution: New carbon-carbon bonded compounds.
Scientific Research Applications
3-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butan-2-ol involves its interaction with molecular targets through its boronic ester and pyrazole groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The pyrazole ring can interact with various biological targets, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol: Similar structure but with a different alkyl chain length.
3-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanol: Similar structure but with a shorter alkyl chain.
Properties
Molecular Formula |
C14H25BN2O3 |
---|---|
Molecular Weight |
280.17 g/mol |
IUPAC Name |
3-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]butan-2-ol |
InChI |
InChI=1S/C14H25BN2O3/c1-10(2)12(18)9-17-8-11(7-16-17)15-19-13(3,4)14(5,6)20-15/h7-8,10,12,18H,9H2,1-6H3 |
InChI Key |
AZZOBIBIODEIAJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(C(C)C)O |
Origin of Product |
United States |
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